1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
Overview
Description
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, also referred to as tetramethyldivinyldisiloxane, is an organosilicon compound with the formula O(SiMe2CH=CH2)2 . It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .
Synthesis Analysis
This compound was first prepared by the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . It is also a component of Karstedt’s catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of two silicon atoms, each bonded to a vinyl group and two methyl groups. These silicon atoms are linked by an oxygen atom .Chemical Reactions Analysis
This compound can cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst . It is generally employed as a catalyst in hydrosilylation reactions .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.811 g/cm3 . It has a melting point of -99.7 °C and a boiling point of 139 °C . The refractive index is 1.411 .Scientific Research Applications
Reagent in Hydrosilylation
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane (TMDS) serves as a valuable reagent in hydrosilylation processes. It's used in the synthesis of various organosilicon compounds, contributing to the formation of novel molecular structures. This application is essential for producing diverse chemical products with unique properties and applications, such as in materials science and polymer chemistry (Lebel, 2011).
Catalyst in Organic Synthesis
TMDS plays a role as a catalyst in organic synthesis. It facilitates reactions like hydrogermylation, which involves adding a germanium hydride across a carbon-carbon double bond. This application is crucial for creating specific organogermanium compounds, which have potential utility in various fields, including medicinal chemistry and materials science (Lakhtin et al., 2020).
In Novel Heterocycle Formation
TMDS is used in the sulfonamidation reactions of vinylsilanes, leading to the formation of novel heterocyclic compounds. These reactions contribute to the development of new chemical entities, potentially useful in drug development and materials science (Moskalik et al., 2021).
Reducing Agent in Carbonyl Compound Hydrosilylation
TMDS acts as a reducing agent in the hydrosilylation of carbonyl compounds. This application is significant for the reduction of aldehydes or ketones in organic synthesis, which is a fundamental process in the development of various organic molecules (Vasilikogiannaki et al., 2014).
Synthesis of Disiloxane-1,3-diols
TMDS is instrumental in synthesizing disiloxane-1,3-diols, which are used as building blocks in ladder oligosilsesquioxanes. These materials have applications in nanotechnology, electronics, and advanced material sciences (Suyama et al., 2007).
Dual-Purpose Reductant in Carbohydrate Synthesis
In carbohydrate chemistry, TMDS serves as a dual-purpose reductant for regioselective ring cleavage of hexopyranosyl acetals. This application highlights its role in the synthesis of carbohydrate-based surfactants, which are important in various industrial applications (Zhang et al., 2012).
Preparation of Alkoxysilane
TMDS is used in a solvent-free reaction to prepare alkoxysilane from cyclic ethers, alcohols, or carbonyl compounds. This application is significant in the field of silane chemistry, contributing to the development of new silane-based materials and chemicals (Pehlivan et al., 2011).
Mechanism of Action
Target of Action
1,3-Divinyltetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it reacts .
Mode of Action
This compound acts as a potential vinyl donor in cross-coupling reactions . It participates in the copolymerization reaction with aromatic ketones . The vinyl groups in the compound can react with other monomers or polymers, leading to the formation of new polymeric materials .
Biochemical Pathways
It is known to be involved in the synthesis of various types of silicon-based polymers .
Result of Action
The primary result of the action of 1,3-Divinyltetramethyldisiloxane is the formation of new polymeric materials . These materials can have a wide range of properties depending on the other components used in the reaction .
Action Environment
The action of 1,3-Divinyltetramethyldisiloxane can be influenced by various environmental factors. For instance, it is moisture sensitive and incompatible with strong oxidizing agents . Therefore, it should be stored in a well-ventilated place and kept in a tightly closed container .
Safety and Hazards
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane is classified as a flammable liquid (Hazard Classifications Flam. Liq. 2) . It has a flash point of 21.7 °C . Precautionary measures include avoiding sparks and open flames, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Biochemical Analysis
Biochemical Properties
1,3-Divinyltetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the modification of polysiloxane resins and the synthesis of polydimethylsiloxanes . It acts as a vinyl donor in cross-coupling reactions and is involved in copolymerization with aromatic ketones . The compound interacts with enzymes and proteins that facilitate these reactions, although specific biomolecular interactions are not extensively documented.
Molecular Mechanism
At the molecular level, 1,3-Divinyltetramethyldisiloxane exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a vinyl donor, facilitating the formation of cross-linked structures in silicone-based materials . This mechanism likely involves enzyme-mediated catalysis, although specific details on enzyme inhibition or activation are not well-characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,3-Divinyltetramethyldisiloxane are crucial for its effectiveness in chemical reactions. The compound is known to be moisture-sensitive and incompatible with strong oxidizing agents . Over time, its effects on cellular function may vary, with potential long-term impacts on cell viability and function observed in in vitro studies.
Properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPLIXHRASDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27120-35-0 | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |
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DSSTOX Substance ID |
DTXSID7038810 | |
Record name | Divinyltetramethyldisiloxane | |
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Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | 1,3-Divinyltetramethyldisiloxane | |
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CAS No. |
2627-95-4, 68083-19-2 | |
Record name | 1,3-Divinyltetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | Divinyltetramethyldisiloxane | |
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Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?
A1: Its molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,3-Divinyltetramethyldisiloxane?
A2: Researchers frequently employ a combination of spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, and IR spectroscopy, to confirm the structure and analyze the composition of this compound. [, , , ]
Q3: What is the most prominent application of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A3: Platinum-1,3-Divinyltetramethyldisiloxane complexes, often referred to as Karstedt's catalyst, are widely recognized for their exceptional catalytic activity in hydrosilylation reactions. [, , , , , ]
Q4: How do these platinum complexes interact with alkenes or alkynes during hydrosilylation?
A4: While the exact mechanism is still under investigation, research suggests a dynamic interplay where the 1,3-Divinyltetramethyldisiloxane ligand can temporarily dissociate from the platinum center, creating a vacant site for the alkene or alkyne to coordinate. This coordination facilitates the addition of a silicon-hydrogen bond across the carbon-carbon double or triple bond, forming a new silicon-carbon bond. [, , , ]
Q5: Can you provide examples of polymers synthesized using platinum-1,3-Divinyltetramethyldisiloxane catalyzed hydrosilylation?
A5: Researchers have successfully synthesized a variety of polymers, including:
- Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) through the reaction of 1,3-Divinyltetramethyldisiloxane with 1,3-dihydridotetramethyldisiloxane. [, , ]
- Poly(methyldecylsiloxane) by hydrosilylating poly(methylhydrosiloxane) with 1-decene. []
- Silphenylene-containing polysiloxanes for enhanced hydrophobicity and water vapor barrier properties. []
Q6: Beyond hydrosilylation, are there other reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?
A6: Yes, they have shown promising catalytic activity in:
- Diboration and hydroboration of alkenes and alkynes. []
- Cyclopropanation of alkenyl silanes by diazoalkanes. []
- Ring-opening polymerization of silacyclobutanes. []
Q7: In what solvents is 1,3-Divinyltetramethyldisiloxane typically soluble?
A7: 1,3-Divinyltetramethyldisiloxane readily dissolves in a range of organic solvents, including ether, hexane, toluene, xylene, and vinyl-terminated poly(dimethylsiloxane). []
Q8: How does the choice of solvent affect the stability of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A8: Research indicates that storing these complexes in vinyl-terminated poly(dimethylsiloxane) solutions enhances their long-term stability. [, ]
Q9: What happens to the platinum-1,3-Divinyltetramethyldisiloxane complex during hydrosilylation reactions?
A9: It exists as a dynamic mixture of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum and bis(this compound)platinum. Interestingly, a single species is observed when the complex is dissolved in vinyl-terminated poly(dimethylsiloxane). []
Q10: What challenges arise from the use of platinum-1,3-Divinyltetramethyldisiloxane complexes in hydrosilylation polymerization?
A10: While highly effective, these catalysts can sometimes promote undesired side reactions, such as the isomerization of terminal alkenes to less reactive internal alkenes, potentially limiting the achievable molecular weight of the polymers. []
Q11: What analytical methods are used to monitor the kinetics of hydrosilylation reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?
A11: Researchers often employ quantitative infrared spectroscopy, specifically monitoring the decrease in the intensity of the Si-H absorption bands, to track the progress of the hydrosilylation reaction and determine kinetic parameters. []
Q12: Have there been any studies exploring the use of 1,3-Divinyltetramethyldisiloxane in the development of organic field-effect transistors (OFETs)?
A13: Yes, researchers have investigated its use as a component in the gate dielectric layer of OFETs. One study successfully fabricated a bottom-gate C60-fullerene based n-channel OFET using 1,3-Divinyltetramethyldisiloxane-bis(benzocyclobutene) as the organic dielectric. This research highlights the potential of this compound in organic electronics. []
Q13: Are there any environmental concerns regarding the use and disposal of platinum-1,3-Divinyltetramethyldisiloxane complexes?
A14: As with many platinum-containing compounds, responsible handling and disposal practices are crucial to minimize potential environmental impact. Research has explored methods for the efficient collection and recovery of platinum from these catalysts to address these concerns. One promising strategy involves ligand exchange with water-soluble alkynols, inducing the assembly of platinum nanoparticles into larger, easily recoverable particles. []
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